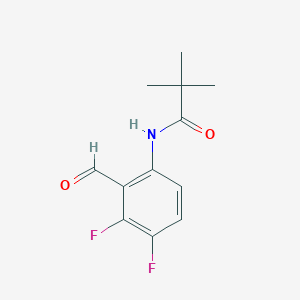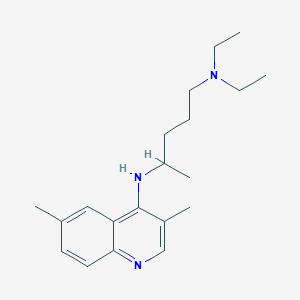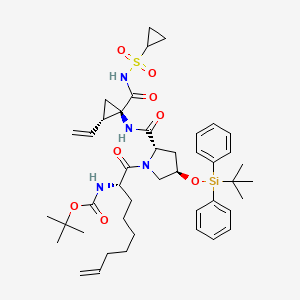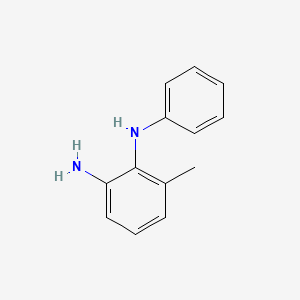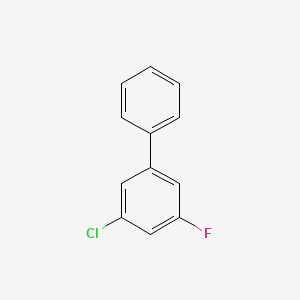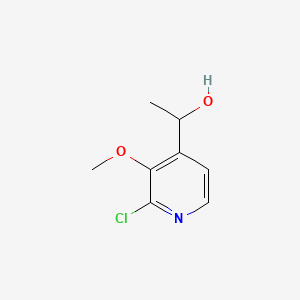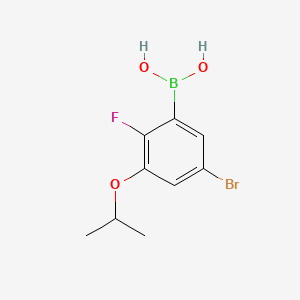
5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid: is an organoboron compound with the molecular formula C9H11BBrFO3 and a molecular weight of 276.90 g/mol . This compound is characterized by the presence of a boronic acid group attached to a benzene ring substituted with bromine, fluorine, and isopropoxy groups. It is primarily used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful tool for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid typically involves the following steps:
Fluorination: The addition of a fluorine atom to the benzene ring.
Isopropoxylation: The attachment of an isopropoxy group to the benzene ring.
Boronic Acid Formation:
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of standard organic synthesis techniques under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions where the bromine or fluorine atoms are replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biology:
Proteomics Research: Utilized in the development of probes for studying protein interactions.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid primarily involves its role as a reagent in the Suzuki-Miyaura coupling reaction. In this reaction, the boronic acid group interacts with a palladium catalyst to form a carbon-carbon bond with an organic halide or triflate. The specific functional groups present in the molecule, such as the bromine, fluorine, and isopropoxy substituents, influence the reactivity and regioselectivity of the coupling reaction.
Comparación Con Compuestos Similares
- 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
- 5-Fluoro-2-isopropoxyphenylboronic acid
- 3-Isopropoxyphenylboronic acid
Uniqueness: 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid is unique due to the specific combination of bromine, fluorine, and isopropoxy substituents on the benzene ring. This combination provides distinct reactivity and selectivity in coupling reactions, making it a valuable tool in organic synthesis .
Propiedades
Fórmula molecular |
C9H11BBrFO3 |
|---|---|
Peso molecular |
276.90 g/mol |
Nombre IUPAC |
(5-bromo-2-fluoro-3-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BBrFO3/c1-5(2)15-8-4-6(11)3-7(9(8)12)10(13)14/h3-5,13-14H,1-2H3 |
Clave InChI |
OPNXKELOIAHPMG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1F)OC(C)C)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


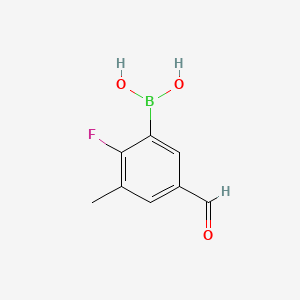

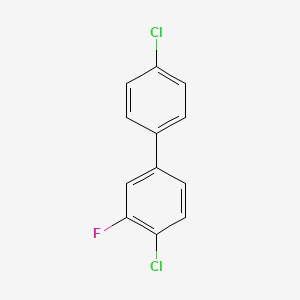
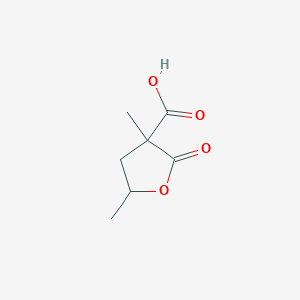
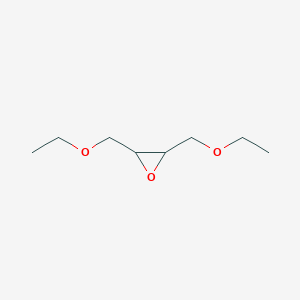
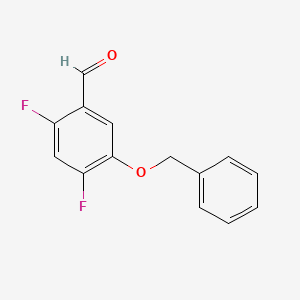
![(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride](/img/structure/B14022065.png)

